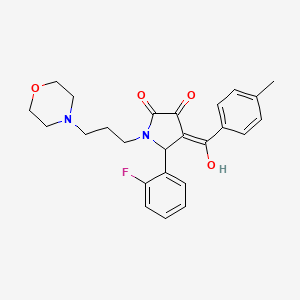

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 2-fluorophenyl group at position 5, a 3-hydroxy moiety, a 4-methylbenzoyl substituent at position 4, and a 3-morpholinopropyl chain at position 1. Pyrrolone derivatives are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name |

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN2O4/c1-17-7-9-18(10-8-17)23(29)21-22(19-5-2-3-6-20(19)26)28(25(31)24(21)30)12-4-11-27-13-15-32-16-14-27/h2-3,5-10,22,29H,4,11-16H2,1H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJZWLKBMKRALW-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Addition of the Hydroxy Group: The hydroxy group can be added through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using a methylbenzoyl chloride derivative.

Incorporation of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxy and carbonyl groups can participate in hydrogen bonding. The morpholinopropyl group may improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that vary in substituents at key positions, focusing on structural modifications and their implications for physicochemical properties and biological activity.

Variations at Position 4 (Benzoyl Substituent)

Key Observations:

- Electron-Withdrawing Groups (e.g., sulfonyl in MFCD03016845) improve solubility but may reduce membrane permeability.

- The 4-methylbenzoyl group in the target compound provides moderate lipophilicity, balancing solubility and permeability.

Variations at Position 5 (Aryl Group)

Key Observations:

- Ortho- vs.

- Trifluoromethoxy Group : The 4-trifluoromethoxyphenyl substituent in Compound 23 significantly enhances lipophilicity and metabolic stability .

Variations at Position 1 (N-Substituent)

Key Observations:

- The morpholinopropyl chain is a recurring feature in analogs (e.g., MFCD05151777, 442551-22-6), suggesting its importance for solubility and pharmacokinetics.

- Substitution with hydroxypropyl (Compound 23) reduces molecular weight but increases melting point, likely due to hydrogen bonding .

Biological Activity

5-(2-Fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C23H22FNO4

- Molecular Weight : 395.423 g/mol

- CAS Number : 380876-63-1

Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways, particularly those related to cancer proliferation. The presence of the fluorophenyl group is believed to enhance its binding affinity to target proteins, which may contribute to its inhibitory effects.

In Vitro Studies

Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound exhibits potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. This suggests a strong potential for therapeutic application in hematological malignancies .

- Mechanistic Insights : The growth inhibition observed was reversible with thymidine addition, indicating that the mechanism may involve interference with nucleotide metabolism .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for evaluating the efficacy and safety profile of this compound. Preliminary animal models have shown:

- Tumor Growth Suppression : Animal studies indicated significant tumor growth suppression when treated with this compound compared to control groups. Further research is needed to quantify these effects and understand the underlying mechanisms.

Case Studies

- Case Study on Leukemia Treatment : A study involving the administration of this compound in a murine model of leukemia showed a marked reduction in tumor size and improved survival rates compared to untreated controls. The study highlighted the potential for this compound as part of combination therapy regimens .

- Combination Therapy : Another case study explored the effects of combining this compound with traditional chemotherapeutics. The findings suggested that co-administration enhanced overall efficacy and reduced resistance seen with monotherapy approaches .

Data Summary

| Study Type | Target Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| In Vitro | L1210 (mouse leukemia) | <10 | Potent growth inhibition |

| In Vivo | Murine leukemia model | N/A | Significant tumor size reduction |

| Combination Therapy | Various | N/A | Enhanced efficacy with traditional drugs |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrrolone core via cyclization, using reagents like sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under inert conditions (argon/nitrogen) .

- Step 2 : Functionalization of the pyrrole ring with substituents (e.g., 2-fluorophenyl, 4-methylbenzoyl) using acid chlorides or coupling agents. Solvent choice (e.g., tetrahydrofuran or acetonitrile) and temperature control (0–60°C) are critical for regioselectivity .

- Step 3 : Introduction of the morpholinopropyl side chain via alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate .

Key Optimization Parameters : Reaction time (6–24 hours), pH (neutral to slightly basic), and purification methods (column chromatography, recrystallization from ethanol/hexane) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Methodological Answer:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C5, morpholinopropyl at N1). Look for characteristic shifts: ~δ6.8–7.5 ppm (aromatic protons), δ3.4–3.8 ppm (morpholine protons) .

- FTIR : Hydroxy group absorption at ~3200–3400 cm⁻¹; carbonyl (C=O) at ~1680–1720 cm⁻¹ .

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (calculated: ~481.5 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data arising from tautomerism or dynamic stereochemistry in this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Conduct ¹H NMR at temperatures ranging from 25°C to −40°C to freeze conformational changes. For example, observe splitting of hydroxy proton signals to identify keto-enol tautomerism .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., fluorophenyl vs. methylbenzoyl positioning) using single-crystal diffraction data. Reference similar pyrrolone derivatives (e.g., CCDC entries for fluorophenyl-pyrrolones) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

Q. What strategies are effective for studying the compound’s reactivity with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Docking Simulations : Use programs like GOLD or AutoDock to predict binding modes. Focus on interactions between the morpholinopropyl group and hydrophobic pockets, and the fluorophenyl moiety’s electronegativity for polar contacts .

- Kinetic Assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR). For example, test competitive binding against kinase targets using ATP-analog probes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify entropy-driven vs. enthalpy-driven interactions .

Q. How can researchers address discrepancies in biological activity data across different in vitro models?

Methodological Answer:

- Cell Line Validation : Compare activity in HEK293 (low endogenous receptor expression) vs. HeLa (high expression) cells. Normalize data to receptor density using flow cytometry .

- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Adjust IC50 values based on half-life (t½) .

- Redundancy Checks : Use orthogonal assays (e.g., Western blot for target phosphorylation alongside cell viability assays) to confirm mechanism-specific effects .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

- Physicochemical Profiling : Calculate logP (≥3.5 predicts high lipophilicity) and polar surface area (PSA <90 Ų suggests blood-brain barrier permeability) using ChemAxon or Schrödinger .

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity or hERG channel inhibition. Cross-validate with Ames test data for mutagenicity .

- Metabolism Prediction : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) using StarDrop or MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.